molecular formula C19H30O3 B15163688 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate CAS No. 142673-23-2

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate

Cat. No.: B15163688
CAS No.: 142673-23-2
M. Wt: 306.4 g/mol
InChI Key: OGEPAMCEQAELHM-UHFFFAOYSA-N
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Description

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . This compound is known for its unique structure, which includes multiple double bonds and a ketone functional group. It is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate typically involves the reaction of geranylgeraniol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under mild conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties

Properties

CAS No.

142673-23-2

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3,7,11-trimethyl-14-oxotetradeca-2,6,10-trienyl) acetate

InChI

InChI=1S/C19H30O3/c1-16(8-5-10-17(2)12-7-14-20)9-6-11-18(3)13-15-22-19(4)21/h9-10,13-14H,5-8,11-12,15H2,1-4H3

InChI Key

OGEPAMCEQAELHM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)CCC=C(C)CCC=O

Origin of Product

United States

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